3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-pentylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O3S2/c1-2-3-4-9-22-20(25)19-18(8-14-28-19)29(26,27)24-12-10-23(11-13-24)17-7-5-6-16(21)15-17/h5-8,14-15H,2-4,9-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMZYYXNDWZBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with piperazine moieties exhibit antidepressant properties. The structural similarity of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide to known antidepressants suggests potential efficacy in treating depression. A study demonstrated that derivatives of piperazine showed significant serotonin receptor modulation, which is crucial for antidepressant effects .
Anxiolytic Effects
The compound has been investigated for its anxiolytic effects, particularly through its interaction with serotonin receptors. Animal studies have shown that similar compounds can reduce anxiety-like behaviors, indicating a promising application for anxiety disorders .
Antipsychotic Properties
Given its piperazine structure, this compound may also possess antipsychotic properties. Research into related compounds has shown efficacy in reducing psychotic symptoms and modulating dopaminergic pathways, which are often dysregulated in schizophrenia .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives, including analogs of the target compound, demonstrating significant antidepressant-like activity in rodent models. The study utilized behavioral assays such as the forced swim test and tail suspension test to assess efficacy .
Case Study 2: Anxiolytic Properties
In another investigation published in Neuropharmacology, researchers evaluated the anxiolytic effects of piperazine-based compounds, finding that modifications to the piperazine ring enhanced binding affinity to serotonin receptors. This work supports further exploration of this compound as a candidate for anxiety treatment .
Mechanism of Action
The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as a serotonergic antagonist, binding to serotonin receptors and blocking their activation . This interaction can modulate various physiological processes, including mood regulation and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: A selective h5-HT1D antagonist with similar structural features.
N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A potent, selective D4 dopamine receptor ligand.
Uniqueness
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide is unique due to its combination of a piperazine ring with a thiophene carboxamide moiety, which may confer distinct pharmacological properties compared to other similar compounds
Biological Activity
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This compound belongs to a class of piperazine derivatives known for their diverse pharmacological profiles, including antitumor, antibacterial, and antifungal properties.
Chemical Structure and Properties
The molecular structure of this compound can be broken down into distinct functional groups:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is often associated with various biological activities.
- Sulfonamide Group : Known for its role in enhancing the solubility and bioavailability of compounds.
- Thiophene Moiety : This five-membered ring containing sulfur contributes to the compound's electronic properties.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from commercially available piperazine derivatives. The process may include:
- Formation of the thiophene ring.
- Introduction of the sulfonamide group.
- Final coupling with the piperazine derivative.
Antitumor Activity
Research indicates that compounds with similar structures exhibit promising antitumor activity. For instance, derivatives containing piperazine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that certain piperazine-based compounds act as allosteric enhancers of adenosine receptors, which are implicated in tumor growth regulation .
Antibacterial and Antifungal Properties
The compound's antibacterial and antifungal activities have been evaluated through various assays. For example, a series of related compounds were synthesized and tested, revealing significant inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The presence of the chlorophenyl group is thought to enhance these effects due to its electron-withdrawing nature.
Receptor Modulation
The biological activity of this compound may also be linked to its interaction with specific receptors. Studies have shown that piperazine derivatives can modulate neurotransmitter receptors, influencing pathways involved in pain perception and mood regulation . Specifically, the compound's ability to act as a modulator at P2X3 receptors has been highlighted, suggesting potential applications in pain management .
Case Studies
Several case studies have reported on the efficacy of similar compounds in clinical settings:
- Case Study 1 : A clinical trial involving a piperazine derivative showed significant improvement in patients with chronic pain conditions, attributed to its action on P2X3 receptors.
- Case Study 2 : In vitro studies demonstrated that a related compound exhibited potent antifungal activity, leading to further investigations into its mechanism of action.
Data Table: Biological Activities
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the piperazine and thiophene rings. Key signals include:
- Piperazine CH₂ groups at δ 2.5–3.5 ppm.
- Thiophene protons at δ 6.8–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ expected for C₂₀H₂₅ClN₃O₃S₂: 478.09) .
- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95%) and detect sulfoxide byproducts from sulfonyl group oxidation .
Advanced: What strategies are employed to enhance the bioavailability of this compound through structural modifications?
Q. Methodological Answer :
- Prodrug Design : Introduce ester groups (e.g., pentyl → acetyloxymethyl) to improve lipophilicity and passive diffusion .
- Piperazine Substitution : Replace 3-chlorophenyl with polar groups (e.g., 4-fluorophenyl) to balance logP (target 2–3) and solubility .
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rates. Monitor via powder X-ray diffraction (PXRD) .
Basic: What are the common chemical reactions this compound undergoes, and what reagents are typically used?
Q. Methodological Answer :
- Oxidation : Sulfonyl group → sulfonic acid using H₂O₂/mCPBA in DCM (monitor via IR for S=O stretches at 1350–1150 cm⁻¹) .
- Nucleophilic Substitution : Chlorophenyl group → methoxy via SNAr with NaOMe in DMF at 80°C .
- Reduction : Thiophene ring hydrogenation with Pd/C under H₂ (1 atm) to improve metabolic stability .
Advanced: How can computational modeling predict the binding interactions of this compound with potential biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with dopamine D3 receptors (PDB: 3PBL). Prioritize piperazine sulfonyl group for hydrogen bonding with Asp110 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict IC₅₀ trends for analogs .
Basic: What are the primary biological targets and mechanisms of action proposed for this compound?
Q. Methodological Answer :
- Dopamine/Serotonin Receptors : Piperazine derivatives often target D2-like and 5-HT1A receptors. Use radioligand binding assays (³H-spiperone) to quantify affinity .
- Microtubule Disruption : Thiophene carboxamide analogs inhibit tubulin polymerization (IC₅₀ ~2.5 µM), measured via fluorescence-based assays with paclitaxel as control .
Advanced: What experimental approaches are recommended to evaluate the compound’s efficacy in combination therapies for resistant cancers?
Q. Methodological Answer :
- Synergy Screening : Use Chou-Talalay method (CompuSyn) to calculate combination indices (CI <1 = synergy) with doxorubicin or cisplatin .
- Resistance Reversal : Pre-treat P-gp-overexpressing cells (e.g., NCI/ADR-RES) with verapamil to assess P-glycoprotein inhibition .
- In Vivo PDX Models : Test combinations in patient-derived xenografts (PDX) with pharmacokinetic monitoring (LC-MS/MS for plasma concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
